

Application Note: Quantification of Monoiodoamiodarone using HPLC-MS/MS

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Compound of Interest

Compound Name: (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone

Cat. No.: B1673788

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Abstract

This application note details a robust and sensitive HPLC-MS/MS protocol for the quantification of monoiodoamiodarone, a known impurity of the antiarrhythmic drug amiodarone. The method is designed for accurate and precise measurement in bulk drug substance or formulated products, utilizing a simple sample preparation procedure followed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. This protocol provides the necessary parameters for chromatographic separation, mass spectrometric detection, and method validation to ensure reliable quantification for research, quality control, and drug development purposes.

Introduction

Amiodarone is a widely prescribed antiarrhythmic agent for the treatment of various cardiac dysrhythmias. During its synthesis and storage, several impurities can be formed, one of which is monoiodoamiodarone (also known as Amiodarone Impurity C).[1] The presence of impurities can affect the safety and efficacy of the final drug product, making their accurate quantification a critical aspect of quality control. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the

ideal technique for the quantification of trace-level impurities.^[2] This document provides a comprehensive protocol for the quantification of monoiodoamiodarone using HPLC-MS/MS.

Experimental Protocol

Sample Preparation

A simple dilution of the sample is sufficient for analysis.

- Accurately weigh a portion of the amiodarone sample (bulk drug substance or crushed tablets).
- Dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to achieve a final concentration within the calibration range of the instrument.
- Vortex the solution to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm)[1][3]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Refer to Table 2
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	30
5.0	95
7.0	95
7.1	30
10.0	30

Table 3: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H] ⁺)	m/z 519.1
Product Ion (Quantifier)	m/z 285.1
Product Ion (Qualifier)	m/z 257.1
Collision Energy	To be optimized for the specific instrument (typically 20-40 eV)
Dwell Time	100 ms

Note: The product ions are predicted based on the known fragmentation patterns of amiodarone and related structures, which typically involve cleavage of the ether linkage and subsequent fragmentation of the benzofuran moiety.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.^[2] Key validation parameters are summarized below.

Table 4: Method Validation Parameters

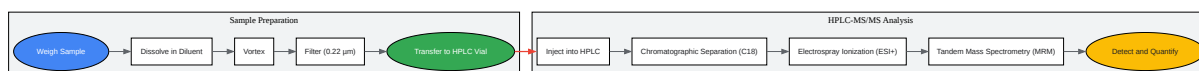
Parameter	Acceptance Criteria	Typical Performance
Linearity (R^2)	≥ 0.99	> 0.995
Range	To cover expected impurity levels (e.g., 0.05% to 0.5% of the nominal active ingredient concentration)[1]	1 - 100 ng/mL
Accuracy (% Recovery)	80 - 120%	95 - 105%
Precision (% RSD)	$\leq 15\%$	$< 10\%$
Limit of Quantification (LOQ)	Signal-to-noise ratio ≥ 10	~ 1 ng/mL
Limit of Detection (LOD)	Signal-to-noise ratio ≥ 3	~ 0.3 ng/mL
Specificity	No interference at the retention time of the analyte	Confirmed by analysis of blank and placebo samples

Data Presentation

Table 5: Quantitative Data Summary (Example)

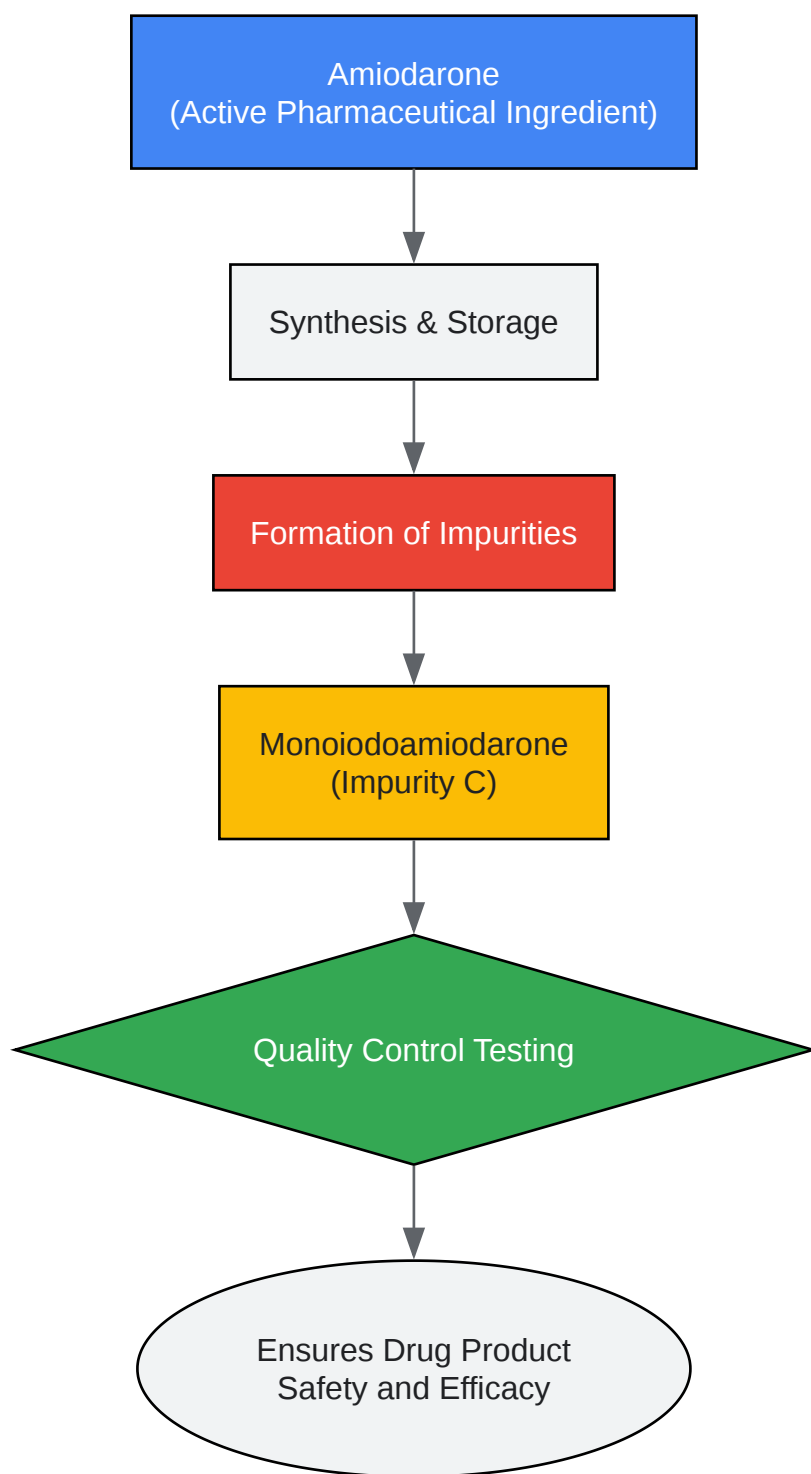
Sample ID	Monoiodoamiodarone Concentration (ng/mL)	% of Amiodarone (w/w)
Amiodarone Batch 1	15.2	0.15%
Amiodarone Batch 2	8.9	0.09%
Stressed Sample (Heat)	45.7	0.46%

Visualizations



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Caption: Experimental workflow for monoiodoamiodarone quantification.



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Caption: Logical relationship of monoiodoamiodarone as an impurity.

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